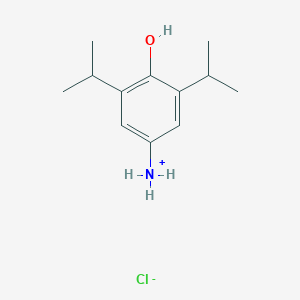

4-Aminopropofolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Antimalarial Effects

The synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides involves a multi-step process starting from 2-alkylphenols. The key intermediate, 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides, is prepared before condensation with 4,7-dichloroquinoline and its N omega-oxide counterpart. This synthesis pathway is significant as it leads to compounds with potent antimalarial activity, as demonstrated in mouse models. The study suggests that these compounds could be a starting point for the development of new antimalarial drugs .

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 4-Amino-2,6-diisopropylphenol Hydrochloride, it is related to the compounds synthesized in the first paper. The structure of these compounds is likely to be complex, with multiple functional groups that interact with biological targets. The antimalarial activity suggests that the molecular structure is critical for the efficacy of these compounds. The structure-activity relationship (SAR) is an important aspect of drug design and could be further explored in the context of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the antimalarial compounds are likely to include condensation reactions, as well as the introduction of various functional groups that are essential for biological activity. The synthesis process described in the first paper indicates a careful design of chemical reactions to achieve the desired end products with potent biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed in the provided data. However, these properties are crucial for the pharmacokinetics and pharmacodynamics of potential drugs. For instance, solubility, stability, and reactivity are important factors that would influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds in biological systems. The long lifetime of the luminescent chelates mentioned in the second paper suggests that the stability of such compounds could be an important property to consider in drug design .

Solution Structures of Luminescent Chelates

The second paper discusses the solution structures of luminescent chelates of europium (III) with a compound that is structurally different but related to 4-Amino-2,6-diisopropylphenol Hydrochloride. The chelates formed exhibit different structures, with one in particular showing a dimeric structure that encapsulates two Eu(III) cations. This structure is capable of initiating sensitized transitions with a notably long lifetime. While this study does not directly relate to the antimalarial compounds, it provides insight into the types of structures that can be formed with phenolic compounds and their potential applications .

Wissenschaftliche Forschungsanwendungen

Anästhesie und Sedierung

4-Aminopropofolhydrochlorid: wird hauptsächlich als intravenöses Anästhetikum zur Einleitung und Aufrechterhaltung der Allgemeinanästhesie verwendet. Es wird aufgrund seines schnellen Einsetzens und der kurzen Wirkungsdauer bevorzugt, was eine schnelle Patientenerholung und minimale Nebenwirkungen ermöglicht . Seine pharmakologische Wirkung beinhaltet die Potenzierung von GABA (γ-Aminobuttersäure) am GABA_A-Rezeptor, was zu sedativen und hypnotischen Effekten führt .

Onkologische Chirurgie

Jüngste Studien deuten darauf hin, dass Propofol die biologischen Eigenschaften bösartiger Tumoren beeinflussen und möglicherweise postoperative Ergebnisse bei Krebsoperationen verbessern kann . Es wurde beobachtet, dass es das Tumormikromilieu beeinflusst, indem es antitumorale Wirkungen zeigt, den Medikamentenwiderstand reguliert und Prozesse wie Angiogenese und Entzündung beeinflusst .

Pharmakokinetik und Pharmakodynamikforschung

Die Verbindung ist Gegenstand umfangreicher pharmakokinetischer und pharmakodynamischer Modellierungen, die zur Information von Dosierungsrichtlinien beitragen und in zielgesteuerten Infusionsgeräten implementiert werden. Diese Modelle sind entscheidend für die Berechnung der erforderlichen Infusionsraten, um die gewünschten Plasma- oder Wirkstoffkonzentrationen am Wirkort zu erreichen .

Psychopharmakologie

Propofol: wurde identifiziert, potenzielle therapeutische Wirkungen gegen Erkrankungen wie Anhedonie zu haben, ein Kernsymptom der Depression. Es hemmt den Dopamintransporter, was zu einer erhöhten Dopaminkonzentration im Nucleus accumbens führt, die mit der Linderung von Anhedonie verbunden ist . Dies deutet auf einen neuen Weg für die Forschung nach Depressionstherapien hin .

Neuropharmakologie

Die Interaktion von Propofol mit Neurotransmittersystemen, insbesondere seine Wirkung auf GABA_A-Rezeptoren und das dopaminerge System, macht es zu einer wertvollen Verbindung für neuropharmakologische Studien. Es liefert Einblicke in die Mechanismen der Sedierung, des Bewusstseins und potenzieller neuroprotektiver Wirkungen .

Entwicklung von Anästhetika

Als weit verbreitetes Anästhetikum dient This compound als Referenz bei der Entwicklung neuer Anästhetika. Sein pharmakologisches Profil leitet die Synthese neuer Verbindungen mit ähnlicher oder verbesserter Wirksamkeit und Sicherheitsprofilen .

Wirkmechanismus

Target of Action

The primary target of 4-Amino Propofol Hydrochloride, also known as 4-Amino-2,6-diisopropylphenol Hydrochloride, is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) .

Mode of Action

The compound interacts with its target, the GABA-A receptor, through a process known as positive modulation . This interaction enhances the inhibitory function of GABA, leading to rapid induction of hypnosis with minimal excitation .

Biochemical Pathways

The action of 4-Amino Propofol Hydrochloride affects several biochemical pathways. It modulates genetic signaling pathways, including the hypoxia, NF- B, MAPK, SLUG, and Nrf2 pathways . It also influences epigenetic pathways involving miRNA, lncRNA, and histone acetylation .

Pharmacokinetics

4-Amino Propofol Hydrochloride has a narrow therapeutic margin and should only be administered by trained practitioners . Many pharmacokinetic (PK) and pharmacodynamic (PD) models exist for this compound . These models are used to inform drug dosing guidelines and calculate infusion rates required for user-defined target plasma or effect-site concentrations .

Result of Action

The molecular and cellular effects of 4-Amino Propofol Hydrochloride’s action are profound. Intravenous injection of a therapeutic dose produces hypnosis rapidly, usually within 40 seconds from the start of an injection . This rapid induction of unconsciousness is followed by a generally rapid recovery, associated with less frequent side effects (e.g., drowsiness, nausea, vomiting) than with other anesthetic agents .

Action Environment

The action, efficacy, and stability of 4-Amino Propofol Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s physiological status and the presence of other drugs . It undergoes extensive PK and PD interactions with both other hypnotic drugs and opioids . These interactions can be additive with other hypnotics, whereas interactions with opioids tend to be highly synergistic .

Eigenschaften

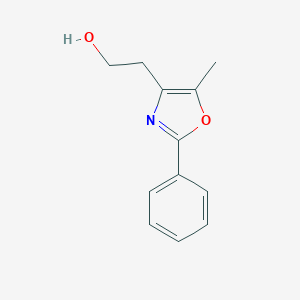

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJBRMGVYGSBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737690 |

Source

|

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100251-91-0 |

Source

|

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)